molecular formula C8H5Cl2N3O B11781709 4-(2,5-Dichlorophenyl)-1,2,5-oxadiazol-3-amine

4-(2,5-Dichlorophenyl)-1,2,5-oxadiazol-3-amine

Cat. No.: B11781709
M. Wt: 230.05 g/mol
InChI Key: WAGWZRSOJUAIPY-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that features a 1,2,5-oxadiazole ring substituted with a 2,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenyl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dichlorobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenyl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2,5-Dichlorophenyl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dichlorophenyl)-1,2,5-oxadiazol-3-amine is unique due to its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H5Cl2N3O

Molecular Weight

230.05 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C8H5Cl2N3O/c9-4-1-2-6(10)5(3-4)7-8(11)13-14-12-7/h1-3H,(H2,11,13)

InChI Key

WAGWZRSOJUAIPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NON=C2N)Cl

Origin of Product

United States

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